Methyl 3-amino-4-methylpent-2-enoate
Description
Methyl 3-amino-4-methylpent-2-enoate is an organic compound with the molecular formula C7H13NO2. It is a versatile chemical used in various scientific research areas due to its unique properties. This compound is often utilized in the synthesis of novel drugs, studying enzyme kinetics, and probing molecular interactions.
Properties
IUPAC Name |
methyl (Z)-3-amino-4-methylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)6(8)4-7(9)10-3/h4-5H,8H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZUNIPJVKAQQC-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)OC)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methylpent-2-enoate can be achieved through several methods. One common approach involves the condensation of β-ketoesters with amines under the catalysis of strong protonic acids . Another method employs diphenylammonium triflate as an organocatalyst, which provides a cost-effective and efficient route under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-amino-4-methylpent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is employed in studying enzyme kinetics and molecular interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methylpent-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-amino-4-methylpent-2-enoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-methylpentanoate: This compound has a similar structure but lacks the double bond, resulting in different chemical properties and reactivity.
Methyl 3-amino-4-methylhex-2-enoate: This compound has an additional carbon in the chain, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Biological Activity
Methyl 3-amino-4-methylpent-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an amino group () and an ester functional group (), making it a derivative of amino acids. Its unique structure allows for various reactivity patterns, which are crucial in medicinal chemistry and organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes, thereby blocking their activity. This inhibition can prevent the catalysis of biochemical reactions essential for cellular function.
- Receptor Modulation : It can function as a ligand for various receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression and metabolic processes.
- Nucleic Acid Interaction : There is potential for interaction with nucleic acids, which may affect processes such as DNA replication and transcription, thus impacting cellular proliferation and function.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. This compound may serve as a precursor for developing novel antimicrobial agents.
- Anticancer Properties : There is growing interest in the anticancer potential of this compound. Its derivatives are under investigation for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
